molecular formula C28H33N5O3 B2555904 N-cyclohexyl-2-(2,5-dimethylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105212-29-0

N-cyclohexyl-2-(2,5-dimethylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2555904
CAS No.: 1105212-29-0
M. Wt: 487.604
InChI Key:
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Description

“N-cyclohexyl-2-(2,5-dimethylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound with the molecular formula C30H37N5O3 . It belongs to the class of 1,2,4-triazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C30H37N5O3 . Detailed structural analysis would require techniques such as X-ray crystallography .

Scientific Research Applications

Chemical Synthesis and Reactivity Triazoloquinazolines can be synthesized through cascade cyclization reactions involving triamino-triazoles with aromatic aldehydes and cycloalkanones. This process results in partially hydrogenated triazoloquinazolines, with confirmed structures via X-ray diffraction data, suggesting a method for creating complex structures potentially including the compound (Lipson et al., 2006).

Biological Activity and Applications While direct studies on "N-cyclohexyl-2-(2,5-dimethylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" were not found, related research indicates that triazoloquinazolines exhibit a range of biological activities. For instance, they have been explored for antimicrobial properties against various pathogens, including bacteria and fungi. New derivatives of triazoloquinazolines have been synthesized and evaluated for antimicrobial activities, showing promise in this area (Pokhodylo et al., 2021). Moreover, certain triazoloquinazoline derivatives have demonstrated potent anti-tumor cytotoxic activity in vitro, using different human cancer cell lines (Ahmed et al., 2014), suggesting potential applications in cancer research.

Chemical Transformations for Drug Development The chemical transformations of partially hydrogenated triazoloquinazolines, including hydrolysis, oxidation, reduction, and alkylation, have been studied to understand their reactivity and potential modifications for drug development (Lipson et al., 2006). Such studies highlight the compound's versatility and potential as a scaffold for the development of new therapeutic agents.

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, such as its potential antifungal activity or its potential as a VEGFR-2 inhibitor . Further studies could also investigate its synthesis, chemical reactivity, and physical and chemical properties.

Mechanism of Action

Properties

IUPAC Name

N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O3/c1-4-14-31-26(35)23-13-12-20(25(34)29-22-8-6-5-7-9-22)16-24(23)33-27(31)30-32(28(33)36)17-21-15-18(2)10-11-19(21)3/h10-13,15-16,22H,4-9,14,17H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILOLLXTFYOJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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